molecular formula C24H52N2O B13777488 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- CAS No. 68867-66-3

1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-

Cat. No.: B13777488
CAS No.: 68867-66-3
M. Wt: 384.7 g/mol
InChI Key: IIGPZNTWBXMEFO-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- is a diamine derivative featuring a long-chain octadecyloxy (C18H37O-) group attached to a propane-1,3-diamine backbone. This structure confers amphiphilic properties, making it suitable for applications in surfactants, corrosion inhibitors, and organic synthesis. The octadecyloxy chain enhances hydrophobicity, while the amine groups enable hydrogen bonding and reactivity with acids or metal ions .

Key characteristics include:

  • Molecular formula: C24H53N2O (estimated).
  • Structure: Combines a hydrophilic diamine core with a lipophilic C18 alkyl ether chain.
  • Applications: Used in industrial formulations requiring long-chain surfactants or phase-transfer catalysts.

Properties

CAS No.

68867-66-3

Molecular Formula

C24H52N2O

Molecular Weight

384.7 g/mol

IUPAC Name

N'-(3-octadecoxypropyl)propane-1,3-diamine

InChI

InChI=1S/C24H52N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-27-24-19-22-26-21-18-20-25/h26H,2-25H2,1H3

InChI Key

IIGPZNTWBXMEFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCCNCCCN

Origin of Product

United States

Preparation Methods

Etherification of Octadecanol with 3-Halopropanol or 3-Halopropyl Derivatives

  • Reaction : Octadecanol (C18H37OH) reacts with 3-chloropropanol or 3-bromopropanol under Williamson ether synthesis conditions.
  • Catalysts/Base : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used to deprotonate the alcohol, facilitating nucleophilic substitution on the halopropanol.
  • Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is used as the solvent.
  • Conditions : Reaction temperatures range from 0°C to reflux, depending on reactivity.

This step yields 3-(octadecyloxy)propanol, the key intermediate for further amination.

Conversion of 3-(Octadecyloxy)propanol to 3-(Octadecyloxy)propyl Halide

  • Reaction : The terminal hydroxyl group of 3-(octadecyloxy)propanol is converted to a good leaving group (e.g., chloride or bromide) using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
  • Purpose : This halide intermediate is necessary for nucleophilic substitution by amines.

Nucleophilic Substitution with 1,3-Propanediamine

  • Reaction : The 3-(octadecyloxy)propyl halide is reacted with excess 1,3-propanediamine under nucleophilic substitution conditions, where the primary amine attacks the alkyl halide carbon, displacing the halide and forming the N-substituted diamine.
  • Conditions : Typically carried out in polar solvents like ethanol or methanol, at elevated temperatures (50–100°C) to drive the reaction to completion.
  • Purification : The product is purified by distillation or chromatography.

Alternative Preparation Routes

Reductive Amination Route (Inspired by Related Diamine Preparations)

  • Intermediate Formation : Reaction of 3-(octadecyloxy)propionaldehyde with ammonia or amines to form imines or Schiff bases.
  • Reduction : Catalytic hydrogenation (using Raney nickel or Pd/C catalysts) reduces the imine to the corresponding amine.
  • Advantage : This method can provide high selectivity and purity.

While specific literature on this exact compound is limited, reductive amination is a common approach in related diamine syntheses, such as those described for 1,3-propanediamine derivatives.

Industrial Preparation Insights

  • A patent for related branched alkoxypropyl-1,3-propanediamines describes the use of isotridecane and acrylate raw materials to prepare similar compounds via nucleophilic addition and reduction.
  • The process involves ether formation followed by amination, which can be adapted for octadecyloxy derivatives by substituting the alkyl chain accordingly.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Notes
1 Williamson Ether Synthesis Octadecanol + 3-halopropanol, NaH/THF Formation of 3-(octadecyloxy)propanol
2 Halogenation SOCl2 or PBr3 Conversion to 3-(octadecyloxy)propyl halide
3 Nucleophilic Substitution 3-(octadecyloxy)propyl halide + 1,3-propanediamine, EtOH, 50-100°C Formation of target diamine
Alt. Reductive Amination 3-(octadecyloxy)propionaldehyde + ammonia, catalytic hydrogenation (Raney Ni) Alternative high-selectivity route

Research Findings and Considerations

  • Yield and Purity : Etherification and nucleophilic substitution steps generally provide good yields (>70%) when optimized. Catalytic hydrogenation routes offer high selectivity and can minimize side products.
  • Catalysts : Raney nickel is effective for hydrogenation of nitrile or imine intermediates to amines.
  • Industrial Viability : The two-step reaction with direct catalytic hydrogenation without intermediate purification has been reported with total yields over 80%, indicating efficient scalability.
  • Environmental and Safety Notes : Use of aprotic solvents like THF and controlled temperatures are important to avoid side reactions. Handling of halogenating agents requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In organic synthesis, 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- serves as a building block for synthesizing more complex molecules. Its long alkyl chain can facilitate solubility in organic solvents and enhance the reactivity of the amine group in various chemical reactions.

  • Case Study : Researchers have utilized this compound to develop surfactants that exhibit improved emulsification properties due to its amphiphilic characteristics.

Biology

This compound has been investigated for its potential role in biological systems. It may function as a lipid-based drug delivery system due to its compatibility with biological membranes.

  • Case Study : Studies have shown that the octadecyloxy chain enhances the cellular uptake of drugs when conjugated with therapeutic agents, improving their bioavailability.

Medicine

In medicinal chemistry, 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- is explored for its potential therapeutic effects. It has been evaluated for use in formulations aimed at enhancing drug delivery and stability.

  • Case Study : A formulation study demonstrated that incorporating this compound into liposomal structures improved the stability and release profile of anticancer drugs in vitro.

Industry

The compound is also applied in industrial settings, particularly in the production of surfactants and emulsifiers for cosmetics and personal care products. Its ability to stabilize emulsions makes it valuable in formulating creams and lotions.

  • Case Study : In cosmetic formulations, the incorporation of this compound has led to enhanced moisturizing effects and improved skin feel due to its emulsifying properties.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- involves its interaction with various molecular targets. The long octadecyloxy chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies related to cell membrane dynamics and drug delivery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Alkyl Chain Length

a) N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (CAS 2372-82-9)
  • Alkyl chain : Dodecyl (C12H25-).
  • Molecular weight : 299.54 g/mol .
  • Properties :
    • Lower hydrophobicity compared to the C18 derivative.
    • Higher water solubility.
  • Toxicity : Oral LD50 >2000 mg/kg (low acute toxicity) .
  • Applications : Chemical synthesis intermediates, corrosion inhibitors.
b) N-[3-(Tridecyloxy)propyl]-1,3-propanediamine (CAS 68988-18-1)
  • Alkyl chain : Tridecyl (C13H27-).
  • Regulatory status : Classified as an environmental hazard (H411) due to aquatic toxicity .
c) 1,3-Propanediamine, N-[3-(C16-18-alkyloxy)propyl] derivs.
  • Alkyl chain : Mixed C16-C18 chains.
  • Applications : Industrial surfactants with tunable hydrophobic-lipophilic balance (HLB) .

Unsaturated vs. Saturated Chains

N-Oleyl-1,3-propanediamine (CAS not listed)
  • Structure : Oleyl group (C18H35-, unsaturated, Z-configuration).
  • Properties: Lower melting point due to unsaturation. Enhanced solubility in nonpolar solvents.
  • Applications : Water treatment, flotation agents .

Branched vs. Linear Alkyl Chains

N-[3-(Isodecyloxy)propyl]-1,3-propanediamine (CAS 72162-46-0)
  • Branching : Isodecyl (branched C10H21-).
  • Environmental impact: Not easily degradable; fish LL50 >100 mg/L .
  • Comparison : Branched chains reduce crystallinity and improve compatibility with polymers.

Functionalized Derivatives

N-(3-(Trimethoxysilyl)propyl)-1,3-propanediamine (CAS 25147-91-5)
  • Modification : Trimethoxysilyl group adds silane functionality.
  • Applications : Coupling agent in adhesives and coatings .

Comparative Data Table

Compound Name Alkyl Chain Molecular Weight (g/mol) Key Applications Toxicity (Oral LD50) Environmental Hazards
N-[3-(octadecyloxy)propyl]-1,3-propanediamine C18 (linear) ~400 Surfactants, synthesis Not reported Likely persistent (inferred)
N-Dodecylpropane-1,3-diamine (CAS 2372-82-9) C12 299.54 Corrosion inhibitors >2000 mg/kg Low acute toxicity
N-Oleyl-1,3-propanediamine C18 (unsaturated) ~323.5 Water treatment Not reported Moderate biodegradability
N-[3-(Tridecyloxy)propyl]-1,3-propanediamine C13 ~313 Industrial surfactants Not reported H411 (aquatic toxicity)

Research Findings and Trends

  • Environmental Impact : Longer alkyl chains (e.g., C18) increase persistence in ecosystems due to reduced biodegradability .
  • Structure-Activity : Unsaturated chains improve solubility in organic phases, while branching enhances thermal stability .
  • Regulatory Status : Shorter-chain derivatives (C12-C14) are less regulated than C16-C18 analogs, which face scrutiny under REACH and OECD guidelines .

Biological Activity

1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- (commonly referred to as oleyl propylene diamine) is a compound of significant interest due to its diverse biological activities and applications in various fields such as biochemistry, medicine, and industrial chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • CAS Number : 68867-66-3
  • Molecular Formula : C18H39N2O
  • Molecular Weight : 299.52 g/mol
  • Structure : The compound features a long hydrophobic alkyl chain (octadecyloxy) attached to a propanediamine backbone, which contributes to its amphiphilic nature.

The biological activity of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- is primarily attributed to its role as a surfactant and emulsifier. Its amphiphilic structure allows it to interact with cell membranes and proteins, facilitating various biochemical processes.

  • Cell Membrane Interaction : The hydrophobic tail can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
  • Enzyme Modulation : It may act as a modulator of enzyme activity by interacting with active sites or altering the conformation of enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated that oleyl propylene diamine effectively inhibited the growth of various bacterial strains, suggesting its potential use in antimicrobial formulations .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]- against common pathogens. The results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent in clinical settings .

Toxicological Assessment

A toxicological assessment conducted on laboratory animals revealed that at high doses (greater than 250 mg/kg), the compound caused local irritation and other adverse effects. Histopathological examinations showed pulmonary hemorrhage and edema in subjects administered high doses, indicating the need for careful dosage considerations in therapeutic applications .

Applications in Medicine and Industry

  • Drug Delivery Systems : Due to its surfactant properties, oleyl propylene diamine is being investigated for use in drug delivery systems where it can enhance the solubility and bioavailability of poorly soluble drugs.
  • Emulsification : Its ability to stabilize emulsions makes it valuable in cosmetic formulations and pharmaceuticals.
  • Antimicrobial Formulations : Its demonstrated antimicrobial activity positions it as a candidate for inclusion in disinfectants and preservatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 1,3-propanediamine reacts with 3-(octadecyloxy)propyl halides (e.g., chloride or bromide). Optimization involves controlling reaction temperature (60–80°C) and using polar aprotic solvents (e.g., DMF) to enhance alkylation efficiency. Purification typically employs column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization from ethanol. Yield improvements require inert atmospheres (N₂/Ar) to prevent oxidation of amine groups .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methylene protons adjacent to the ether oxygen (δ 3.3–3.5 ppm) and amine groups (δ 1.5–2.5 ppm).
  • FTIR : Peaks at ~3300 cm⁻¹ (N-H stretching), ~1100 cm⁻¹ (C-O-C ether linkage), and ~1600 cm⁻¹ (NH bending).
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 429.6 (C₂₄H₅₂N₂O). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the primary research applications of this compound in biomaterials or nanotechnology?

  • Methodological Answer : Its amphiphilic structure enables applications as:

  • Surfactant : Study critical micelle concentration (CMC) via tensiometry or fluorescence probe methods.
  • Drug/Gene Delivery : Formulate liposomes by thin-film hydration (e.g., cholesterol:compound ratio 2:1) and assess encapsulation efficiency using dialysis or centrifugation .

Advanced Research Questions

Q. How can conflicting solubility data from different studies be systematically resolved?

  • Methodological Answer : Contradictions arise from solvent polarity, temperature, and measurement techniques. Resolve via:

  • Standardized Protocols : Use USP solubility tiers (e.g., shake-flask method at 25°C ± 0.5°C).
  • Multiple Techniques : Cross-validate with UV-Vis (λmax quantification), HPLC (peak area), and dynamic light scattering (DLS) for colloidal stability. Address solvent impurities via GC-MS analysis .

Q. What computational approaches are used to model its interaction with lipid bilayers for membrane permeability studies?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS/AMBER with lipid bilayer models (e.g., DPPC). Parameterize the compound via GAFF/ATB forcefields.
  • Free Energy Calculations : Apply umbrella sampling to compute partition coefficients (log P) and insertion energetics. Validate with experimental permeability assays (e.g., PAMPA) .

Q. How to design experiments to assess its efficacy in gene delivery systems?

  • Methodological Answer :

  • Formulation Optimization : Vary nitrogen-to-phosphate (N/P) ratios (e.g., 1:1 to 10:1) with plasmid DNA.
  • Transfection Efficiency : Use luciferase reporter assays in HEK293 or HeLa cells. Compare with commercial agents (e.g., Lipofectamine).
  • Cytotoxicity : Measure via MTT assay at 24/48h. Include controls for serum-free vs. serum-containing conditions .

Safety and Data Management

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis.
  • Storage : Inert atmosphere (argon), away from oxidizers (e.g., HNO₃) at 4°C.
  • Spill Management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .

Q. How should researchers address discrepancies in toxicity profiles reported across studies?

  • Methodological Answer : Standardize assays (e.g., OECD Guidelines 423 for acute toxicity) and cell lines (e.g., HepG2 for hepatotoxicity). Perform dose-response curves (0.1–100 µM) with triplicates. Use positive controls (e.g., cisplatin) and statistical models (ANOVA with Tukey post-hoc) to identify outliers .

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